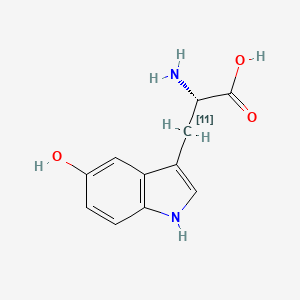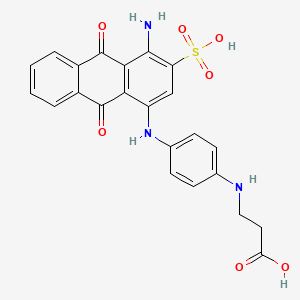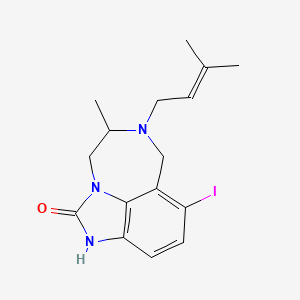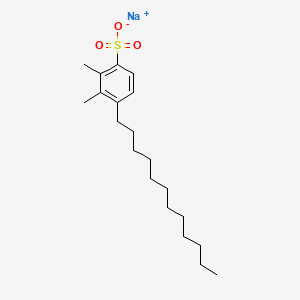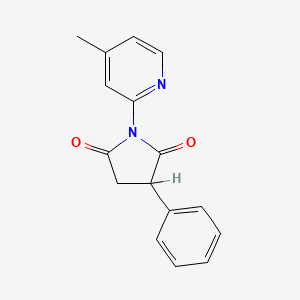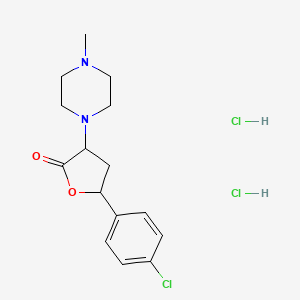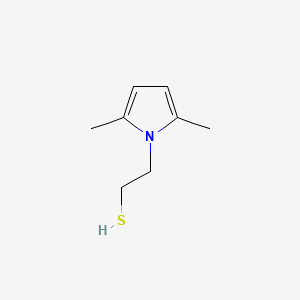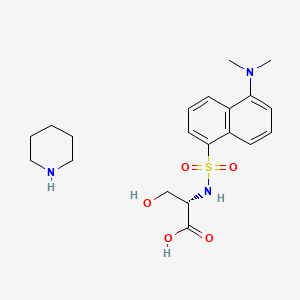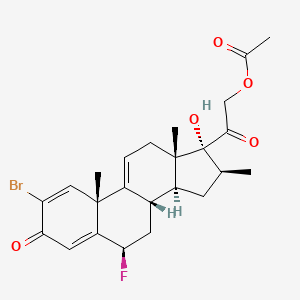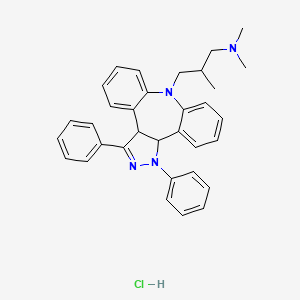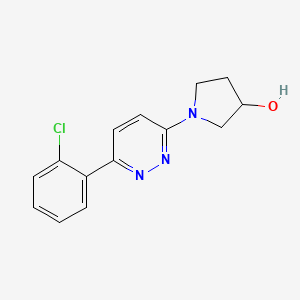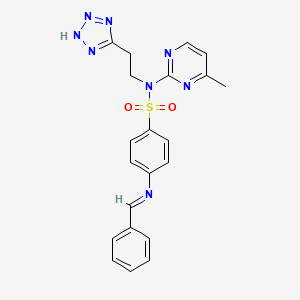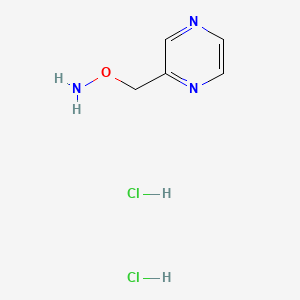
2-((Aminooxy)methyl)pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Aminooxy)methyl)pyrazine dihydrochloride is a chemical compound with the molecular formula C5H7N3O.2ClH and a molecular weight of 198.05 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminooxy)methyl)pyrazine dihydrochloride typically involves the reaction of pyrazine derivatives with aminooxy compounds. One common method includes the reaction of pyrazine with hydroxylamine derivatives under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Aminooxy)methyl)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Applications De Recherche Scientifique
2-((Aminooxy)methyl)pyrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-((Aminooxy)methyl)pyrazine dihydrochloride involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((Aminooxy)methyl)pyrazine dihydrochloride include:
2-Methylpyrazine: A simpler pyrazine derivative with different reactivity and applications.
Piperazine derivatives: Compounds with a similar nitrogen-containing ring structure but different functional groups and biological activities.
Uniqueness
This compound is unique due to its aminooxy functional group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other pyrazine and piperazine derivatives .
Propriétés
Numéro CAS |
36821-75-7 |
|---|---|
Formule moléculaire |
C5H9Cl2N3O |
Poids moléculaire |
198.05 g/mol |
Nom IUPAC |
O-(pyrazin-2-ylmethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-9-4-5-3-7-1-2-8-5;;/h1-3H,4,6H2;2*1H |
Clé InChI |
FUVKTPRGYJLRDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CON.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


